7-[(E)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDINE is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. The compound features a fused, rigid, and planar system that includes both pyrazole and pyrimidine rings, making it a versatile scaffold for various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of pyrazole with pyrimidine precursors under specific conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, greener synthetic methodologies are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer .
Medicine
Medicinally, pyrazolo[1,5-a]pyrimidine derivatives are being explored for their anticancer properties. They have been found to inhibit the growth of certain cancer cell lines, making them promising candidates for chemotherapy .
Industry
In the industrial sector, these compounds are used in the development of new materials with unique photophysical properties. They are being investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Compared to similar compounds, 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDINE stands out due to its specific structural features and functional groups. The presence of the 4-methoxyphenyl and ethenyl groups enhances its photophysical properties and biological activity, making it a more versatile and potent compound for various applications .
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H13N3O/c1-19-14-6-3-12(4-7-14)2-5-13-8-10-16-15-9-11-17-18(13)15/h2-11H,1H3/b5-2+ |
InChI Key |
WMXMNRYHPCMWDF-GORDUTHDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=NN23 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=NN23 |
Origin of Product |
United States |
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